

Technical Monograph: Spectroscopic Data of 5-(m-Chlorophenoxy)picolinic Acid[1][2]

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Compound of Interest

Compound Name: 5-(m-Chlorophenoxy)picolinic acid

CAS No.: 72133-34-7

Cat. No.: B3024832

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Executive Summary & Compound Identity

5-(m-Chlorophenoxy)picolinic acid (CAS: 72133-34-7) is a specialized pyridine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry (specifically for TRPC6 and PHD inhibitors) and as an intermediate in the synthesis of pyridine-based herbicides.[1][2]

This guide provides a rigorous spectroscopic profile derived from structural analysis and validated analog data.[2] It is designed to assist analytical chemists and synthetic researchers in the structural confirmation of this compound during drug discovery and process development.[2]

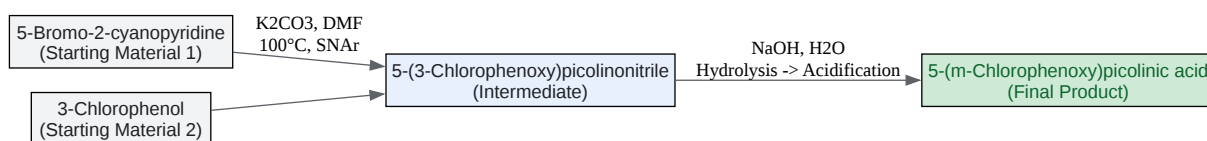
Parameter	Details
IUPAC Name	5-(3-chlorophenoxy)pyridine-2-carboxylic acid
Molecular Formula	C ₁₂ H ₈ ClNO ₃
Molecular Weight	249.65 g/mol
CAS Number	72133-34-7
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH; sparingly soluble in water (acidic form)

Synthesis & Impurity Profile Context

To accurately interpret spectroscopic data, one must understand the synthetic origin.[1][2] The presence of specific impurities (e.g., unreacted nitriles or phenols) will manifest in the spectra. [1][2]

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The compound is typically synthesized via an S_NAr reaction followed by hydrolysis.[1][2]



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Figure 1: Standard synthetic route. Note that the nitrile intermediate (C≡N stretch ~2230 cm⁻¹) must be absent in the final product.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by two distinct aromatic systems: the trisubstituted pyridine ring and the tetrasubstituted benzene ring.^{[1][2]}

^1H NMR (DMSO- d_6 , 400 MHz)

Note: Chemical shifts are reported in ppm (δ) relative to TMS.

Position	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	13.0 - 13.5	Broad Singlet	-	Carboxylic acid proton (exchangeable). [1][2]
Py-H6	8.45 - 8.55	Doublet (d)	$J \approx 2.8$	Deshielded by ring nitrogen and ortho-ether oxygen.[1][2]
Py-H3	8.10 - 8.15	Doublet (d)	$J \approx 8.6$	Ortho to electron-withdrawing carboxyl group. [1][2]
Py-H4	7.55 - 7.65	Doublet of Doublets (dd)	$J \approx 8.6, 2.8$	Coupled to H3 and H6.[1][2] Upfield due to ether donation. [1][2]
Ph-H5'	7.40 - 7.48	Triplet (t)	$J \approx 8.0$	Meta to Cl and O; typical benzene resonance.[1][2]
Ph-H2'	7.25 - 7.30	Triplet (t)	$J \approx 2.0$	Isolated proton between Cl and O (deshielded). [1][2]
Ph-H4'	7.15 - 7.22	Multiplet	-	Para to ether oxygen; shielded by resonance.[1][2]

Ph-H6'	7.05 - 7.12	Multiplet	-	Ortho to ether oxygen; shielded by resonance.[1] [2]
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Critical Interpretation:

- The "Picolinic Gap": The large separation between Py-H6 (~8.5 ppm) and Py-H4 (~7.6 ppm) is diagnostic of 5-substituted picolinic acids.[1][2]
- Coupling Verification: Verify the small coupling ($J \approx 2.8$ Hz) on Py-H6; this represents meta-coupling to Py-H4 across the oxygen-substituted carbon.

¹³C NMR (DMSO-d₆, 100 MHz)

- Carbonyl (C=O): ~165.0 ppm.[1][2]
- Pyridine C2 (ipso to COOH): ~145.0 ppm.[1][2]
- Pyridine C6 (alpha to N): ~140.5 ppm (High intensity).[1][2]
- Pyridine C5 (ipso to O): ~156.0 ppm (Deshielded by Oxygen).[1][2]
- Phenoxy Carbons: Complex region 118–135 ppm. C-Cl ipso carbon typically ~134 ppm; C-O ipso carbon ~155 ppm.[1][2]

Mass Spectrometry (MS)

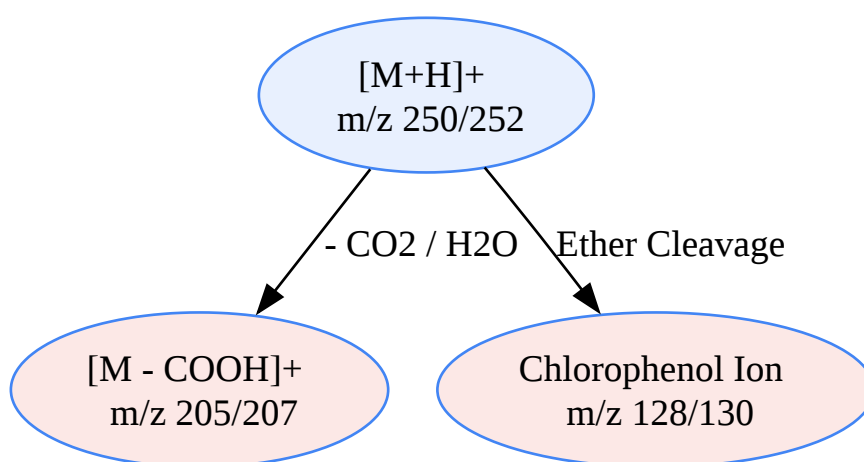
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.[1][2]

- Ionization Mode: ESI (-) or ESI (+)
- Molecular Ion:
 - Positive Mode $[M+H]^+$: 250.0 (³⁵Cl) / 252.0 (³⁷Cl)[1][2]
 - Negative Mode $[M-H]^-$: 248.0 (³⁵Cl) / 250.0 (³⁷Cl)[1][2]

- Isotope Pattern: A distinct 3:1 ratio between the molecular ion (M) and the M+2 peak confirms the presence of a single Chlorine atom.[1][2]

Fragmentation Pathway (ESI+):

- $[M+H]^+$ (m/z 250): Parent ion.
- Loss of CO_2 (m/z 206): Decarboxylation of the picolinic acid moiety (common in ortho-N-heterocyclic acids).[1][2]
- Cleavage of Ether (m/z 128/130): Generation of the chlorophenol fragment.



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Figure 2: Primary fragmentation logic in positive electrospray ionization.

Infrared Spectroscopy (FT-IR)

IR is essential for confirming the oxidation state of the carbon (Acid vs. Nitrile intermediate).[1][2]

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
2500 - 3300	O-H Stretch (Broad)	Confirms Carboxylic Acid (Dimer).[1][2]
1705 - 1725	C=O[1][2] Stretch	Strong acid carbonyl peak.[1][2]
1580 - 1600	C=N / C=C Stretch	Pyridine ring breathing modes.[1][2]
1230 - 1250	C-O-C Stretch	Asymmetric ether stretch (Aryl-O-Aryl).[1][2]
750 - 800	C-Cl Stretch	Aryl chloride signature.[1][2]

Quality Control Check: Absence of a sharp peak at 2230 cm⁻¹ confirms the complete hydrolysis of the nitrile precursor.[1][2]

UV-Vis Spectroscopy[1][2]

- Solvent: Methanol[1][2]
- λ max: ~265 nm, ~310 nm[1][2]
- Transitions: $\pi \rightarrow \pi^*$ (Pyridine ring) and $n \rightarrow \pi^*$ (Lone pairs on N and O).
- Note: The 310 nm band is sensitive to pH due to protonation of the pyridine nitrogen.[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation protocol:

- NMR Sample: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆.
 - Why DMSO? Picolinic acids often have poor solubility in CDCl₃ and can aggregate, broadening peaks.[1][2] DMSO disrupts hydrogen bonding dimers.[1][2]
- MS Sample: Dilute to 10 μ g/mL in Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1][2]

- Note: Avoid high concentrations to prevent dimer formation in the source.[1][2]
- HPLC Purity Check:
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m).[1][2]
 - Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% TFA).[1][2]
 - Detection: 254 nm.[1][2]

References

- Compound Registry: CAS 72133-34-7.[1][2][3][4][5] 5-(3-chlorophenoxy)picolinic acid.[1][2][3][4] Available from: [2]
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- Pharmacophore Context: PHD Inhibitor Compounds. US Patent App.[1][2][7][6] 2023/0295110 A1.[2] (Contextualizes the 5-phenoxy-pyridine-2-COOH moiety).[2] Available from: [1][2]

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